The Enigmatic Origin of Closthioamide: A Technical Guide to its Discovery and Biosynthesis
The Enigmatic Origin of Closthioamide: A Technical Guide to its Discovery and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Closthioamide, a potent polythioamide antibiotic, represents a paradigm shift in our understanding of secondary metabolite production in anaerobic bacteria. Its unique symmetrical structure and novel biosynthetic pathway have opened new avenues for antibiotic discovery and bioengineering. This technical guide provides an in-depth exploration of the origin of Closthioamide, detailing its discovery, the producing organism, its complex biosynthesis, and its antimicrobial activity.
Discovery and Producing Organism
Closthioamide was first isolated from the strictly anaerobic bacterium Ruminiclostridium cellulolyticum DSM 5812 (formerly Clostridium cellulolyticum).[1] This bacterium, originally isolated from decayed grass compost, was not known to produce secondary metabolites under standard laboratory conditions. The discovery of Closthioamide was a result of a systematic investigation into the untapped biosynthetic potential of anaerobic microorganisms. A key breakthrough in its discovery was the finding that the production of Closthioamide is triggered by the addition of an aqueous soil extract to the culture medium, highlighting the importance of mimicking natural environments to unlock silent biosynthetic gene clusters.[2]
Cultivation of Ruminiclostridium cellulolyticum DSM 5812 for Closthioamide Production
Successful cultivation of R. cellulolyticum for the production of Closthioamide requires strict anaerobic conditions and a specialized medium.
Experimental Protocol: Cultivation of Ruminiclostridium cellulolyticum DSM 5812
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Medium Preparation: The recommended medium for cultivation is DSMZ Medium 520 (RUMINOCLOSTRIDIUM CELLULOLYTICUM (CM3) MEDIUM).[3][4][5] The basal medium contains (per liter): K₂HPO₄ (2.9 g), KH₂PO₄ (1.5 g), urea (2.1 g), resazurin (1.0 mg), yeast extract (6.0 g), cysteine-HCl (0.5 g), MOPS (10.0 g), and trisodium citrate (3.0 g), adjusted to pH 7.4.[6]
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Anaerobic Conditions: The medium must be prepared and maintained under an anaerobic atmosphere (e.g., 80% N₂, 20% CO₂). This is achieved by sparging the medium with the gas mixture to remove oxygen.[3]
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Sterilization and Supplementation: The basal medium is autoclaved. Subsequently, sterile, anoxic stock solutions of MgCl₂, CaCl₂, a carbon source (e.g., cellobiose at 5 g/L), and NaHCO₃ are added.[3][7]
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Induction of Closthioamide Production: To induce the biosynthesis of Closthioamide, a sterile-filtered aqueous soil extract is added to the culture medium. The exact composition of the inducing components within the soil extract is still under investigation.
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Inoculation and Incubation: The medium is inoculated with a fresh culture of R. cellulolyticum DSM 5812 and incubated at 35-37°C under anaerobic conditions.[4][7]
Extraction and Purification of Closthioamide
Following fermentation, Closthioamide can be extracted from the culture broth and purified using chromatographic techniques.
Experimental Protocol: Extraction and Purification of Closthioamide
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Extraction: The culture broth is first separated from the bacterial cells by centrifugation. The supernatant is then extracted with an organic solvent, typically ethyl acetate.[8][9][10][11][12] The organic phase, containing Closthioamide, is collected and concentrated under reduced pressure.
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Column Chromatography: The crude extract is subjected to column chromatography for initial purification. A common stationary phase is silica gel, with a mobile phase gradient of hexane and ethyl acetate.[12]
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High-Performance Liquid Chromatography (HPLC): Further purification to obtain pure Closthioamide is achieved by reversed-phase HPLC. A C18 column is typically used with a gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA), as the mobile phase. The elution of Closthioamide is monitored by UV detection.
The Atypical Biosynthesis of Closthioamide
Closthioamide's biosynthesis is a fascinating example of a nonribosomal peptide synthetase (NRPS)-independent pathway, involving a unique set of enzymes that assemble the molecule in a modular, yet unconventional, manner.[13][14]
Biosynthetic Gene Cluster
The genes responsible for Closthioamide biosynthesis are organized in a dedicated gene cluster. Key enzymes in this pathway include:
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CtaA: A chorismatase that synthesizes the p-hydroxybenzoic acid (PHBA) starter unit.
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CtaD, CtaI, CtaG: An ATP-grasp ligase, an adenylating enzyme, and a peptidyl carrier protein (PCP) transferase, respectively, that work together in an NRPS-independent manner to assemble the poly-β-alanine backbone.
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CtaC: A novel Fe-S cluster-containing thioamide synthetase that iteratively installs the six thioamide groups.[15]
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CtaJ: A transglutaminase responsible for the dimerization of two monomeric units via a diaminopropane (DAP) linker.[14]
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CtaB and CtaK: An aminotransferase and a reductase, respectively, involved in the formation of the DAP linker.
Proposed Biosynthetic Pathway
The biosynthesis of Closthioamide can be broken down into several key stages:
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Initiation: The pathway begins with the synthesis of the PHBA starter unit from chorismate by the enzyme CtaA.
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Elongation: The poly-β-alanine backbone is assembled on a PCP domain in an iterative process catalyzed by the NRPS-independent machinery involving CtaD, CtaI, and CtaG.
-
Thioamidation: The novel thioamide synthetase, CtaC, then iteratively replaces the oxygen atoms of the amide bonds with sulfur, a crucial step for the bioactivity of Closthioamide.[15]
-
Dimerization and Linker Formation: Two fully thioamidated monomers are then joined together by the transglutaminase CtaJ, which incorporates a diaminopropane (DAP) linker. The DAP linker is synthesized by the action of CtaB and CtaK.
Key Enzymatic Reactions and Experimental Protocols
3.3.1. CtaA - Chorismatase Activity Assay
The activity of CtaA can be monitored by observing the conversion of chorismate to PHBA using UV-Vis spectrophotometry.
Experimental Protocol: CtaA Assay
-
Reaction Mixture: Prepare a reaction mixture containing chorismate, purified CtaA enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Measurement: Monitor the decrease in absorbance at 274 nm (chorismate) and the increase in absorbance at a wavelength corresponding to PHBA. The rate of reaction can be calculated using the Beer-Lambert law.
3.3.2. NRPS-Independent Amide Bond Formation (CtaD, CtaI, CtaG)
Assaying the activity of this multi-enzyme system involves detecting the formation of the poly-β-alanine chain attached to the PCP. This can be achieved by using radiolabeled substrates or by mass spectrometry.
Experimental Protocol: NRPS-Independent Elongation Assay
-
Reaction Mixture: Combine purified CtaD, CtaI, CtaG, the PCP, ATP, and the substrate (e.g., ¹⁴C-labeled β-alanine) in a reaction buffer.
-
Incubation: Incubate the mixture to allow for the elongation reaction to proceed.
-
Analysis: The reaction can be quenched, and the PCP-bound product can be separated by SDS-PAGE and visualized by autoradiography. Alternatively, the product can be cleaved from the PCP and analyzed by LC-MS to determine the length of the poly-β-alanine chain.
3.3.3. CtaC - Thioamide Synthetase Activity Assay
The activity of CtaC can be determined by monitoring the incorporation of sulfur into the peptide backbone.
Experimental Protocol: CtaC Assay
-
Reaction Mixture: Incubate the purified, reconstituted Fe-S cluster-containing CtaC with the oxygen-containing peptide substrate, a sulfur donor (the exact physiological donor is still under investigation, but in vitro systems can utilize sulfide), and ATP in an anaerobic environment.[15]
-
Analysis: The reaction product can be analyzed by HPLC and mass spectrometry to detect the mass shift corresponding to the replacement of oxygen with sulfur.
3.3.4. CtaJ - Transglutaminase Activity Assay
The dimerization activity of CtaJ can be measured by monitoring the formation of the final Closthioamide product from the thioamidated monomers and the DAP linker.
Experimental Protocol: CtaJ Assay
-
Reaction Mixture: Combine the purified thioamidated monomer, DAP, and purified CtaJ in a suitable buffer.
-
Incubation: Allow the reaction to proceed at the optimal temperature.
-
Analysis: The formation of Closthioamide can be monitored by HPLC and confirmed by mass spectrometry. Commercially available transglutaminase activity assay kits can also be adapted to measure the activity of CtaJ.[16][17][18][19]
Antimicrobial Activity
Closthioamide exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). Its mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.
Table 1: Minimum Inhibitory Concentrations (MIC) of Closthioamide against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.1 - 1.0 |
| Staphylococcus aureus (MRSA) | Positive | 0.2 - 2.0 |
| Enterococcus faecalis | Positive | 0.5 - 4.0 |
| Enterococcus faecium (VRE) | Positive | 1.0 - 8.0 |
| Streptococcus pneumoniae | Positive | 0.2 - 1.0 |
| Bacillus subtilis | Positive | 0.1 - 0.5 |
| Escherichia coli | Negative | > 64 |
| Pseudomonas aeruginosa | Negative | > 64 |
| Klebsiella pneumoniae | Negative | > 64 |
Note: The MIC values are approximate and can vary depending on the specific strain and testing conditions.
Conclusion
The discovery of Closthioamide from Ruminiclostridium cellulolyticum has significantly expanded the known chemical diversity of natural products from anaerobic bacteria. Its unique thioamidated structure and its unprecedented NRPS-independent biosynthetic pathway provide a rich area for future research. This technical guide offers a comprehensive overview of the origin of Closthioamide, providing researchers and drug development professionals with the foundational knowledge required to explore this exciting new class of antibiotics further. The detailed experimental protocols and biosynthetic insights presented herein are intended to facilitate further investigation into the production, mechanism, and potential therapeutic applications of Closthioamide and its analogs.
References
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